![molecular formula C17H26N2O3 B4583313 3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4583313.png)
3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide
Vue d'ensemble
Description
3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide, also known as DOPr antagonist, is a chemical compound that has been widely used in scientific research. This compound has been found to have potential therapeutic applications, especially in the field of pain management.
Applications De Recherche Scientifique
Antibacterial Properties
A series of novel compounds, including those structurally related to 3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide, have been synthesized to explore their antibacterial activities. These compounds were evaluated for their efficacy as antibacterial agents against both Gram-positive and Gram-negative bacteria. Notably, compounds showed potent inhibitory activity against Bacillus subtilis and Escherichia coli, indicating a potential application in treating bacterial infections (Vinaya et al., 2008).
Wound-Healing Potential
Research has also uncovered the wound-healing potential of derivatives of 3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide. Specifically, in vivo studies on Swiss albino rats using incision and dead space wound models demonstrated significant wound healing, faster epithelialization, and increased tensile strength in treated groups, suggesting these compounds could be beneficial in accelerating the wound-healing process (Vinaya et al., 2009).
Antimyotonic Agents
The development of antimyotonic agents has also been a focus of research involving constrained analogues of tocainide, which share structural similarities with 3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide. These studies have led to the identification of compounds that act as potent skeletal muscle sodium channel blockers, showcasing a potential for the treatment of myotonic disorders by modulating sodium channels (Catalano et al., 2008).
Antiviral and HIV Entry Inhibition
Another significant area of application involves the exploration of compounds for their potential as HIV entry inhibitors. Certain derivatives have been identified as potent noncompetitive allosteric antagonists of the CCR5 receptor, demonstrating not only a high affinity for this receptor but also effective antiviral properties against HIV-1. This suggests a promising avenue for the development of new treatments targeting HIV infection (Watson et al., 2005).
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(3-piperidin-1-ylpropyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-21-15-8-7-14(13-16(15)22-2)17(20)18-9-6-12-19-10-4-3-5-11-19/h7-8,13H,3-6,9-12H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQJVZFCRSRUCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN2CCCCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[3-(piperidin-1-yl)propyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.